N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine
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Overview
Description
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its biphenyl and bipyridine moieties, which contribute to its stability and reactivity. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine typically involves multiple steps, including the formation of biphenyl and bipyridine intermediates. One common method involves the Suzuki coupling reaction, where a biphenyl boronic acid is reacted with a bipyridine halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and bipyridine compounds.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the development of organic electronic devices, such as OLEDs and organic photovoltaics.
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges within the device. Its biphenyl and bipyridine moieties contribute to its ability to form stable complexes with metal ions, enhancing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(1-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Known for its use in OLEDs as a hole-transport material.
N,N-Di(2-naphthyl)-N,N-diphenyl-(1,1-biphenyl)-4,4-diamine: Another variant used in organic electronics with similar properties.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-[2,4’-bipyridin]-5-amine stands out due to its unique combination of biphenyl and bipyridine moieties, which provide enhanced stability and reactivity. Its ability to form stable complexes with metal ions and its excellent hole-transport properties make it a valuable material in the field of organic electronics.
Properties
CAS No. |
917897-58-6 |
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Molecular Formula |
C34H25N3 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N,N-bis(4-phenylphenyl)-6-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-7-26(8-4-1)28-11-15-31(16-12-28)37(32-17-13-29(14-18-32)27-9-5-2-6-10-27)33-19-20-34(36-25-33)30-21-23-35-24-22-30/h1-25H |
InChI Key |
XYBRCJFQURBNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CC=NC=C6 |
Origin of Product |
United States |
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